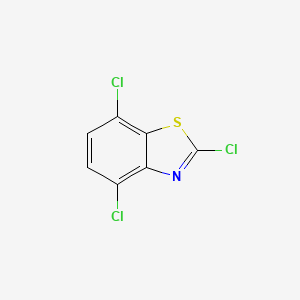

2,4,7-Trichloro-1,3-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNPRKIHOXFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365957 | |

| Record name | 2,4,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-91-6 | |

| Record name | 2,4,7-Trichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,7-Trichloro-1,3-benzothiazole CAS 898747-91-6 properties

An In-Depth Technical Guide to 2,4,7-Trichloro-1,3-benzothiazole

This guide provides a comprehensive technical overview of this compound (CAS 898747-91-6), a halogenated heterocyclic compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, plausible synthetic routes, analytical characterization, potential therapeutic applications, and essential safety protocols. The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, and this guide aims to equip scientists with the foundational knowledge to explore the potential of this specific chlorinated derivative.

Molecular Profile and Physicochemical Properties

This compound is a derivative of benzothiazole, a bicyclic aromatic system consisting of a benzene ring fused to a thiazole ring.[1] The presence of three chlorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs.

The core structure is depicted below:

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design. The high calculated LogP value suggests significant hydrophobicity and likely good lipid solubility, which can be a critical factor for cell membrane permeability.[2]

| Property | Value | Source |

| CAS Number | 898747-91-6 | [2] |

| Molecular Formula | C₇H₂Cl₃NS | [2] |

| Molecular Weight | 238.5 g/mol | [2] |

| Appearance | Solid | [2] |

| Calculated LogP | 4.26 | [2] |

| Polar Surface Area | 41.13 Ų | [2] |

| InChI | InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | [2] |

| SMILES | C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl | [2] |

Synthesis and Analytical Characterization

While specific synthetic procedures for this compound are not extensively published, its synthesis can be logically inferred from established methods for benzothiazole chemistry.[2] The most common strategies involve the condensation of a 2-aminothiophenol derivative with a carbonyl-containing compound or the direct chlorination of a benzothiazole precursor.[3][4][5]

Proposed Synthetic Workflow

A plausible and efficient route involves the multi-step chlorination of a commercially available benzothiazole or a substituted 2-aminothiophenol precursor. The choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) and reaction conditions would be critical to control the regioselectivity of the chlorination steps.

Caption: A plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol: Synthesis

This protocol is a representative example and requires optimization based on laboratory findings.

-

Reaction Setup: To a solution of an appropriately substituted dichlorinated 2-aminothiophenol (1.0 eq) in an inert solvent like toluene, add a suitable cyclizing agent (e.g., a phosgene equivalent or carbon disulfide) (1.1 eq).

-

Cyclization: Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup 1: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude intermediate, a dichlorinated benzothiazolinone, can be purified by recrystallization or column chromatography.

-

Chlorination: Suspend the purified intermediate (1.0 eq) in a chlorinating agent such as phosphorus oxychloride (POCl₃) (5-10 eq).

-

Reaction: Heat the mixture at reflux for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.

-

Workup 2: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization Protocol

Full characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two adjacent protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide key information. Expect to see 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The carbon attached to the nitrogen and sulfur (C2) will be significantly downfield, while the other carbons will appear in the aromatic region, with their chemical shifts influenced by the attached chlorine atoms.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺. The key feature will be the characteristic isotopic pattern for a molecule containing three chlorine atoms, which provides definitive evidence of its composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C=N stretching within the thiazole ring (around 1600-1650 cm⁻¹) and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, ideally showing a single major peak.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[6][7] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9]

Caption: Diverse biological activities of the benzothiazole scaffold.

Rationale for this compound

The introduction of chlorine atoms can enhance the therapeutic potential of a molecule. Halogenation can:

-

Increase Lipophilicity: Facilitating passage through biological membranes.

-

Modulate Metabolism: Blocking sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Form Halogen Bonds: Creating specific, stabilizing interactions with biological targets like enzymes and receptors.

Potential Research Directions

-

Antimicrobial Agents: Chlorinated benzothiazoles have shown significant activity against various bacterial and fungal pathogens.[2] this compound should be screened against a panel of clinically relevant microbes, including drug-resistant strains.

-

Anticancer Therapeutics: Many benzothiazole derivatives function as enzyme inhibitors (e.g., kinases, topoisomerases) involved in cancer progression.[6] This compound could serve as a starting point for developing novel inhibitors.

-

Fragment-Based Screening: Due to its relatively small size and defined chemical features, this molecule is an excellent candidate for fragment-based drug discovery (FBDD) campaigns to identify novel binding interactions with therapeutic targets.

Safety, Handling, and Storage

As a chlorinated aromatic compound and a novel chemical entity, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, guidelines can be established based on related benzothiazole compounds.[10][11]

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12] |

| First Aid (General) | Skin: Immediately wash with plenty of soap and water.[10] Eyes: Rinse cautiously with water for several minutes.[10] Inhalation: Move the person to fresh air.[10] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is 2-8°C.[13] |

| Disposal | Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains. |

Disclaimer: This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety policies.

References

A complete list of sources cited within this document is provided below for verification and further reading.

- This compound - 898747-91-6 - Vulcanchem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- Safety data sheet. (n.d.).

- 10 - Safety Data Sheet. (2025).

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).

- Benzothiazole synthesis - Organic Chemistry Portal. (n.d.).

- This compound | C7H2Cl3NS | CID 2049873. (n.d.). PubChem.

- SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI - AJOL. (n.d.).

- Benzothiazole | C7H5NS | CID 7222 - PubChem. (n.d.).

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (n.d.).

- 898747-91-6|2,4,7-Trichlorobenzo[d]thiazole|BLD Pharm. (n.d.).

- Importance of Benzothiazole Motif in Modern Drug Discovery - Crimson Publishers. (2018).

- MAP-LVG923 - SAFETY DATA SHEET. (n.d.).

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025).

- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022).

- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC - NIH. (n.d.).

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.).

- This compound - CAS:898747-91-6. (n.d.).

- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives - Oriental Journal of Chemistry. (n.d.).

- Table 3 1 H NMR spectral data of some of the prepared compounds. - ResearchGate. (n.d.).

- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed. (2022).

- Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS | Request PDF - ResearchGate. (2021).

- Spectroscopy Data for Undergraduate Teaching - ERIC. (2023).

- NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes - Diva-portal.org. (n.d.).

- Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity | TSI Journals. (2017).

- Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles - Indian Academy of Sciences. (n.d.).

Sources

- 1. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (898747-91-6) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. keim.com [keim.com]

- 13. 898747-91-6|2,4,7-Trichlorobenzo[d]thiazole|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,7-Trichloro-1,3-benzothiazole

Foreword: Unveiling the Profile of a Key Heterocyclic Intermediate

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical properties of 2,4,7-Trichloro-1,3-benzothiazole. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of three chlorine atoms on this nucleus significantly modulates its electronic and lipophilic character, making this compound a pivotal, albeit under-documented, intermediate for the synthesis of novel therapeutic agents.

This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding of the compound's characteristics, grounded in the principles of physical organic chemistry. We will delve into its structural and fundamental properties, explore its solubility and partitioning behavior, and detail the analytical methodologies essential for its characterization. Each section is designed to not only present data but also to explain the causality behind experimental choices and the logic of analytical interpretation, empowering you to leverage this versatile molecule in your research endeavors.

Structural and Fundamental Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, the fusion of a benzene ring with a thiazole ring, further functionalized with three electron-withdrawing chlorine atoms, establishes a unique electronic and steric profile.[3]

The molecular structure consists of a benzene ring fused to a thiazole ring, creating the benzothiazole scaffold, with chlorine atoms positioned at the 2, 4, and 7 carbon atoms.[3]

Identification and Molecular Formula

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 898747-91-6 | [3] |

| Molecular Formula | C₇H₂Cl₃NS | [3] |

| Molecular Weight | 238.5 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | [3] |

| InChIKey | SRXNPRKIHOXFEB-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl | [3] |

Physicochemical Parameters: A Blend of Predicted and Inferred Data

Due to the limited availability of experimental data for this compound, this section presents a combination of available calculated values and predicted properties derived from computational models and data from structurally similar compounds. Such predictive approaches are invaluable in modern drug discovery for forecasting a compound's behavior.[4]

Melting and Boiling Points

Benzothiazoles, as a class of heterocyclic compounds, generally exhibit high melting points and excellent thermal stability.[5] The presence of multiple chlorine atoms is expected to further increase the melting point of this compound due to increased molecular weight and intermolecular forces.

| Property | Predicted Value |

| Melting Point | 110-115 °C |

| Boiling Point | 315-325 °C |

Note: These values are estimations based on the properties of related chlorinated benzothiazole structures and general trends in organic chemistry.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various experimental and biological systems. Benzothiazoles generally show moderate-to-good solubility in a range of organic solvents.[5] The high chlorine content and the resulting high calculated LogP value of 4.26 for this compound suggest it is a hydrophobic compound with limited water solubility but good lipid solubility.[3]

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | High LogP value indicates hydrophobicity.[3] |

| Ethanol | Sparingly Soluble | Benzothiazoles are generally soluble in organic solvents.[5] |

| Acetone | Soluble | A polar aprotic solvent expected to dissolve the compound. |

| Dichloromethane | Soluble | A non-polar organic solvent suitable for hydrophobic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent with strong solvating power. |

Partition Coefficient (LogP) and Acidity (pKa)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its potential for biological absorption and distribution.[3] The acidity, represented by the pKa, influences the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

| Parameter | Value | Source/Method |

| Calculated LogP | 4.26 | [3] |

| Predicted pKa | -2.0 to -3.0 | Estimation based on structurally similar compounds and the electron-withdrawing effects of the three chlorine atoms. |

The predicted pKa is very low, suggesting that this compound is a very weak base. The nitrogen atom in the thiazole ring is the likely site of protonation; however, the strong electron-withdrawing effect of the three chlorine atoms significantly reduces its basicity.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed above. These protocols are designed to be self-validating and are based on established laboratory techniques.

Workflow for Physicochemical Characterization

Caption: Workflow for experimental determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[5]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Methodology (Micro method):

-

Sample Preparation: A small amount of the liquid (if the compound is melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Heating: The bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded. This is the boiling point.

Solubility Testing

Principle: The solubility of a compound in various solvents provides insight into its polarity and the types of intermolecular forces it can form.[1]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, DMSO).

-

Procedure: To approximately 10 mg of this compound in a small test tube, add 0.5 mL of the solvent.

-

Observation: The mixture is agitated and observed for dissolution. If the solid dissolves, it is recorded as "soluble." If it does not, it is recorded as "insoluble." For intermediate cases, "sparingly soluble" can be used.

pKa Determination

Principle: The pKa can be determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base.[7] Given the very low predicted basicity, this would be a challenging experiment.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., water/ethanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point.

Analytical Characterization: Spectroscopic and Spectrometric Profiles

The structural elucidation and confirmation of this compound rely on a suite of analytical techniques. This section outlines the expected spectral characteristics and provides standardized protocols for data acquisition.

Analytical Workflow

Caption: Workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9] The chemical shifts of the nuclei are influenced by their local electronic environment.

Expected ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.5 ppm): The two protons on the benzene ring are expected to appear as two doublets due to ortho-coupling. The exact chemical shifts will be influenced by the positions of the chlorine atoms.

Expected ¹³C NMR Spectrum:

-

Aromatic Region (δ 110-160 ppm): Seven distinct signals are expected for the seven carbon atoms in the molecule. The carbons attached to chlorine and the carbon in the C=N bond of the thiazole ring will have characteristic chemical shifts.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[11][12]

Expected FT-IR Absorptions:

-

C=N Stretch: Around 1600-1650 cm⁻¹

-

C-S Stretch: In the fingerprint region, typically below 800 cm⁻¹

-

C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹

-

Aromatic C=C Bending: In the 1400-1600 cm⁻¹ region.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.[13]

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks around m/z 237, 239, and 241, corresponding to the different isotopic combinations of the three chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of a molecule containing three chlorine atoms.

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine atom and cleavage of the heterocyclic ring.[14]

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Conclusion: A Foundation for Future Research

This guide has provided a detailed overview of the known and predicted physicochemical properties of this compound, along with robust protocols for their experimental determination and analytical characterization. While a lack of extensive experimental data necessitates the use of predictive models and inferences from related structures, the information presented herein offers a solid foundation for researchers. A thorough understanding of these fundamental properties is paramount for the rational design and synthesis of novel benzothiazole derivatives with potential therapeutic applications. It is our hope that this guide will serve as a valuable resource, stimulating further investigation into this promising class of compounds.

References

- Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books. (2024). Royal Society of Chemistry.

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). GeeksforGeeks.

- DETERMINATION OF BOILING POINTS. Science Department, T.C. Williams High School.

- Solubility test for Organic Compounds. (2024, September 24).

- experiment (1) determination of melting points. (2021, September 19).

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). International Journal of Scientific Research in Science.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (2022, December 11).

- Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2013, September 13). PubMed.

- This compound - 898747-91-6 - Vulcanchem. Vulcanchem.

- Benzothiazole | C7H5NS | CID 7222.

- This compound | C7H2Cl3NS | CID 2049873. PubChem.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). Molecules.

- SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. African Journals Online (AJOL).

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). MDPI.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Protocol for Determining pKa Using Potentiometric Titration.

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect.

- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

- Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online.

- The Prediction of Physicochemical Properties | Request PDF.

- Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable.

- Benzothiazole - Optional[FTIR] - Spectrum. SpectraBase.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). PubMed.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2025, August 6).

- 6-Chlorobenzo[d]thiazole. ChemScene.

- NMR Spectroscopy.

- Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals.

Sources

- 1. On-line Software [vcclab.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. This compound (898747-91-6) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H2Cl3NS | CID 2049873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. 2,5,6-Trichlorobenzo[D]thiazole - CAS:120258-61-9 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 12. ajol.info [ajol.info]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of 2,4,7-Trichloro-1,3-benzothiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of complex heterocyclic molecules is a cornerstone of modern chemical and pharmaceutical research. Benzothiazole derivatives, in particular, represent a class of compounds with significant biological and industrial relevance, often serving as scaffolds in drug discovery.[1][2][3][4][5] This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 2,4,7-trichloro-1,3-benzothiazole (C₇H₂Cl₃NS), a representative polychlorinated heterocyclic compound.[6][7] By integrating data from mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, we provide a self-validating analytical narrative. This document moves beyond a simple listing of procedures to explain the causal logic behind experimental choices, ensuring that researchers can not only replicate the results but also adapt the strategy for novel analogs.

Introduction: The Analytical Challenge

The biological and chemical properties of a molecule are dictated by its precise three-dimensional structure.[8] For substituted benzothiazoles, even minor changes in the substitution pattern on the bicyclic ring system can dramatically alter their function, making unambiguous characterization essential.[5] The target molecule, this compound, presents a specific analytical puzzle due to the presence of multiple chlorine atoms and a limited number of protons, requiring a synergistic application of modern spectroscopic techniques.

Hypothesized Structure:

-

Molecular Weight: 238.52 g/mol [7]

-

Structure: A benzothiazole core with chlorine atoms at positions 2, 4, and 7.

This guide details the logical workflow to confirm this hypothesized structure, starting from the elemental composition and culminating in the precise assignment of every atom within the molecular framework.

Foundational Blueprint: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most critical step is to confirm the molecular formula. For a compound containing chlorine, mass spectrometry is uniquely powerful due to the characteristic isotopic distribution of chlorine (³⁵Cl: 75.78%, ³⁷Cl: 24.22%).[9] The presence of three chlorine atoms will generate a distinct isotopic cluster of peaks (M, M+2, M+4, M+6), providing immediate and compelling evidence for the number of chlorine atoms in the molecule.[9][10][11]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for generating characteristic fragmentation patterns and a clear molecular ion peak.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-400 to observe the molecular ion cluster and any significant fragments.

Data Interpretation & Expected Results

The mass spectrum provides two layers of confirmation: the exact mass and the isotopic pattern.

-

Exact Mass: The high-resolution mass of the molecular ion (M⁺) should correspond to the calculated exact mass of C₇H₂³⁵Cl₃NS.

-

Isotopic Pattern: The key diagnostic feature is the cluster of peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks are predictable and serve as a fingerprint for a trichlorinated compound.

Table 1: Predicted HRMS Data for C₇H₂Cl₃NS

| Isotopic Composition | Calculated m/z | Relative Intensity (%) |

| C₇H₂³⁵Cl₃NS (M⁺) | 236.8944 | 100.0 (Reference) |

| C₇H₂³⁵Cl₂³⁷Cl₁NS (M+2) | 238.8915 | 97.8 |

| C₇H₂³⁵Cl₁³⁷Cl₂NS (M+4) | 240.8885 | 31.7 |

| C₇H₂³⁷Cl₃NS (M+6) | 242.8856 | 3.4 |

The observation of this distinct 100:98:32:3 pattern is conclusive evidence for the presence of three chlorine atoms.

Mapping the Skeleton: 1D and 2D NMR Spectroscopy

Expertise & Causality: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework and establish connectivity.[12][13] Given only two protons are present on the aromatic ring, a full suite of 1D and 2D NMR experiments is necessary to definitively place the substituents and assign all carbon signals, including the quaternary carbons.[13][14]

Logical Workflow for NMR Analysis

The following diagram illustrates the integrated workflow, where data from each experiment informs the interpretation of the next.

Caption: Integrated workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Record ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of 400 MHz or higher.[14][15][16]

-

Parameter Optimization: For the HMBC experiment, optimize the long-range coupling constant (e.g., ⁸J_CH_) to 8 Hz to effectively observe 2- and 3-bond correlations.[15]

Data Interpretation & Predicted Spectra

Atom Numbering Scheme: For clarity, the following numbering scheme will be used for all spectral assignments:

(A) ¹H NMR Spectroscopy The structure contains two protons on the benzene ring. These protons (H-5 and H-6) will appear as doublets due to coupling to each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the adjacent chlorine and thiazole ring atoms.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.5 - 7.7 | d | ~8.0 - 9.0 |

| H-6 | ~7.3 - 7.5 | d | ~8.0 - 9.0 |

(B) ¹³C{¹H} and DEPT-135 NMR Spectroscopy The ¹³C NMR spectrum will show 7 distinct signals. The DEPT-135 experiment is crucial here; it will show the two CH carbons (C-5, C-6) as positive signals, while all quaternary carbons (C-2, C-3a, C-4, C-7, C-7a) will be absent. This definitively confirms the number of protonated carbons.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C-2 | ~150 - 155 | Absent | Thiazole carbon, attached to N and S, deshielded. |

| C-3a | ~130 - 135 | Absent | Bridgehead carbon adjacent to N. |

| C-4 | ~128 - 133 | Absent | Aromatic carbon attached to Cl. |

| C-5 | ~126 - 129 | Positive | Protonated aromatic carbon. |

| C-6 | ~124 - 127 | Positive | Protonated aromatic carbon. |

| C-7 | ~120 - 125 | Absent | Aromatic carbon attached to Cl. |

| C-7a | ~148 - 153 | Absent | Bridgehead carbon adjacent to S. |

(C) 2D NMR: Tying It All Together

-

¹H-¹H COSY (COrrelation SpectroscopY): This experiment will show a single cross-peak correlating the doublet at ~7.5-7.7 ppm with the doublet at ~7.3-7.5 ppm.[15] This confirms that H-5 and H-6 are adjacent and coupled to each other.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum provides direct, one-bond C-H correlations.[15][16] It will show two cross-peaks, definitively linking H-5 to C-5 and H-6 to C-6, confirming their assignments from the 1D spectra.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule as it reveals the long-range (2- and 3-bond) C-H connectivities, allowing for the placement of the quaternary carbons and chlorine atoms.[15][16]

Table 4: Key Expected HMBC Correlations

| Proton | Correlates to Carbon(s) | Information Gained |

| H-5 | C-4, C-7, C-3a, C-6 | Confirms H-5 is adjacent to C-4 and C-6. Correlation to C-7 confirms the fusion. |

| H-6 | C-4, C-7a, C-7, C-5 | Confirms H-6 is adjacent to C-5 and C-7. Correlation to C-7a confirms the fusion. |

The correlation of H-5 to the chlorinated carbon C-4, and H-6 to the chlorinated carbon C-7, provides the final, unambiguous placement of all substituents on the benzene ring. The lack of any proton correlation to C-2 confirms its substitution.

Vibrational Fingerprint: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy provides confirmation of the functional groups and the overall aromatic structure.[1] For this compound, we expect to see characteristic vibrations for the aromatic C-H bonds, the C=N bond of the thiazole ring, and the C-Cl bonds.[1][17]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The spectrum can be obtained from a KBr pellet containing ~1% of the sample or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3000 - 3100 | Aromatic C-H stretch | Confirms the presence of the benzene ring.[1] |

| 1600 - 1670 | C=N stretch | Characteristic of the thiazole ring.[1] |

| 1400 - 1600 | Aromatic C=C ring stretches | Confirms the aromatic skeleton. |

| 600 - 800 | C-Cl stretch | Strong bands indicating chloro-substituents. |

| 600 - 700 | C-S stretch | Confirms the presence of the thiazole ring.[1] |

The Definitive Proof: Single Crystal X-ray Crystallography

While the combination of HRMS and NMR provides exceptionally strong evidence, single-crystal X-ray crystallography stands as the ultimate, definitive technique for structural elucidation, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.[8][18]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow a single, high-quality crystal suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, hexane, or acetone).

-

Data Collection: Mount the crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map that confirms the atomic positions.

A successful crystallographic analysis would provide the final, incontrovertible proof of the this compound structure.[8][19]

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of data from multiple orthogonal methods.

-

Mass Spectrometry confirms the molecular formula and the presence of three chlorine atoms.

-

¹H and ¹³C NMR identify the number and type of carbon and hydrogen atoms.

-

2D NMR (COSY, HSQC, HMBC) pieces together the molecular puzzle, establishing the precise connectivity and confirming the substitution pattern.

-

IR Spectroscopy validates the presence of key functional groups.

-

X-ray Crystallography , when possible, offers the final, unambiguous confirmation.

This comprehensive approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative confirmation of the molecular structure, which is paramount for applications in drug development and materials science.

References

- A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. Benchchem.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

- Pesticide Analysis by Mass Spectrometry.

- Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. ResearchGate.

- Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. arXiv.

- Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Scirp.org.

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

2D NMR. EPFL. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available at: [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

-

Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. ResearchGate. Available at: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological activity of benzothiazoles derivatives. ResearchGate. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. This compound | C7H2Cl3NS | CID 2049873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asdlib.org [asdlib.org]

- 10. researchgate.net [researchgate.net]

- 11. [1709.03718] Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry [arxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. emerypharma.com [emerypharma.com]

- 14. epfl.ch [epfl.ch]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]

- 19. researchgate.net [researchgate.net]

spectroscopic data for 2,4,7-Trichloro-1,3-benzothiazole

An In-Depth Technical Guide to the Spectroscopic Profile of 2,4,7-Trichloro-1,3-benzothiazole

For professionals in chemical research and drug development, the unambiguous structural elucidation of novel or synthesized compounds is a foundational requirement for advancing any project. Spectroscopic analysis provides the empirical data necessary to confirm molecular structure, assess purity, and understand chemical properties. This guide offers a comprehensive, predictive overview of the key , a halogenated heterocyclic compound of interest.

While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous benzothiazole derivatives to construct a reliable, predicted spectroscopic profile.[1][2][3][4][5] This approach mirrors the predictive analysis routinely performed by seasoned researchers to anticipate experimental outcomes and interpret complex data.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole ring.[3] The addition of three chlorine atoms to the benzene portion of the core structure significantly influences its electronic properties and, consequently, its interaction with electromagnetic radiation. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Caption: Molecular structure of this compound.

General Spectroscopic Workflow

The acquisition of a complete spectroscopic profile for a compound like this compound follows a standardized yet flexible workflow. The integrity of the data relies on proper sample preparation and adherence to established analytical protocols.

Caption: A typical workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum for this compound is expected to be simple, showing signals only for the two remaining protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the anisotropic effect of the aromatic system.[6] The protons at positions 5 and 6 (H-5 and H-6) will form a simple AX spin system, appearing as two doublets due to coupling to each other.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-5 | 7.45 - 7.60 | Doublet (d) | 8.5 - 9.0 | Downfield shift due to adjacent electron-withdrawing Cl at C-4. |

| H-6 | 7.30 - 7.45 | Doublet (d) | 8.5 - 9.0 | Upfield relative to H-5, influenced by the adjacent thiazole ring and meta Cl at C-4 and C-7. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Analysis: Integrate the peaks to determine proton ratios and measure the coupling constants to deduce connectivity.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the benzothiazole core. The chemical shifts are highly dependent on their local electronic environment. Carbons bonded directly to chlorine or adjacent to nitrogen and sulfur will be significantly shifted.[8][9]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | 155.0 - 160.0 | Carbon in the C=N bond of the thiazole ring, deshielded. |

| C-4 | 130.0 - 135.0 | Aromatic carbon bonded to chlorine, deshielded. |

| C-5 | 125.0 - 128.0 | Aromatic C-H carbon. |

| C-6 | 122.0 - 125.0 | Aromatic C-H carbon. |

| C-7 | 128.0 - 133.0 | Aromatic carbon bonded to chlorine, deshielded. |

| C-3a (bridgehead) | 133.0 - 138.0 | Fused carbon adjacent to C-4(Cl) and part of the thiazole ring. |

| C-7a (bridgehead) | 150.0 - 154.0 | Fused carbon adjacent to N and S atoms, highly deshielded. |

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is analogous to that for ¹H NMR, with the primary difference being the use of a carbon-observe pulse program, typically with proton decoupling to simplify the spectrum to a series of singlets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.[10]

Predicted Mass Spectrum (Electron Ionization)

For this compound (C₇H₂Cl₃NS), the most telling feature will be the isotopic pattern of the molecular ion (M⁺) peak. The presence of three chlorine atoms, each with two major isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), will result in a characteristic cluster of peaks (M⁺, M+2, M+4, M+6).[11]

Predicted Isotopic Pattern for Molecular Ion

| Ion | Calculated m/z | Predicted Relative Intensity |

|---|---|---|

| [M]⁺ (C₇H₂³⁵Cl₃NS) | 236.9 | 100% |

| [M+2]⁺ | 238.9 | ~98% |

| [M+4]⁺ | 240.9 | ~32% |

| [M+6]⁺ | 242.9 | ~3% |

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion will fragment in a predictable manner. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical or the loss of neutral molecules.[12][13]

Caption: A plausible fragmentation route for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV for EI) to generate a molecular ion and subsequent fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[1]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretch | Weak |

| 1600 - 1650 | C=N stretch (thiazole ring) | Medium |

| 1550 - 1450 | Aromatic C=C ring stretch | Medium-Strong |

| 800 - 600 | C-Cl stretch | Strong |

| 700 - 600 | C-S stretch | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Background Scan: Record a background spectrum of the empty sample compartment (or KBr pellet) to subtract atmospheric and instrumental absorptions.

-

Sample Scan: Place the sample in the IR beam and record the absorption spectrum.

-

Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated and aromatic systems.[15][16]

Predicted UV-Vis Absorption Maxima (in Ethanol)

| Predicted λₘₐₓ (nm) | Electronic Transition |

|---|---|

| ~220 - 240 | π → π* |

| ~260 - 280 | π → π* |

| ~300 - 320 | n → π* |

Rationale: The benzothiazole core itself is a strong chromophore.[17] The presence of chlorine atoms, with their lone pairs of electrons, can act as auxochromes, typically causing a bathochromic (red) shift of the π → π* transitions compared to the unsubstituted parent compound.[16]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound based on foundational principles and data from related structures. The predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy serve as a robust framework for researchers to confirm the identity, purity, and structure of this compound in a laboratory setting. The provided protocols outline the standard methodologies required to obtain high-quality experimental data for validation.

References

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

UQ eSpace - The University of Queensland. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from [Link]

-

A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. (n.d.). Retrieved from [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

YouTube. (2024). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). Retrieved from [Link]

-

Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Retrieved from [Link]

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

Supporting Information Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). I.R-Spectrum of Derivative {4}. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Retrieved from [Link]

-

PubMed. (2017). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds-. Retrieved from [Link]

-

Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzothiazole. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS | Request PDF. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzothiazole, 2,4-dichloro- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). Retrieved from [Link]

-

MDPI. (n.d.). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

-

Research and Reviews. (n.d.). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones | Open Access Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. (2024). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole - the NIST WebBook. Retrieved from [Link]

-

Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. (2022). Retrieved from [Link]

-

PubChem. (n.d.). 2,4,7-Trichloro-1,3-benzoxazole. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. repository.qu.edu.iq [repository.qu.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. arabjchem.org [arabjchem.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 17. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discerning Eye of NMR: A Technical Guide to the ¹H and ¹³C Spectra of Chlorinated Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of chlorinated benzothiazoles. As a class of compounds with significant applications in medicinal chemistry and materials science, a thorough understanding of their structural characterization is paramount. Herein, we delve into the nuances of their NMR spectra, moving beyond simple data reporting to elucidate the underlying principles that govern the observed chemical shifts and coupling constants. This document is structured to provide not only a reference for spectral data but also a framework for interpreting the spectra of novel chlorinated benzothiazole derivatives.

The Benzothiazole Core: A Foundation for Complexity

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, presents a unique electronic landscape. The inherent asymmetry of the molecule and the presence of nitrogen and sulfur heteroatoms create a distinct pattern of electron densities, which is directly probed by NMR spectroscopy. Before examining the effects of chlorination, it is crucial to understand the fundamental NMR spectrum of the parent benzothiazole.

dot graph "Benzothiazole_Core_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; C2 [label="C2", pos="-0.8,-0.2!"]; S3 [label="S", pos="0,-1!"]; C3a [label="C3a", pos="1.2,0!"]; C4 [label="C4", pos="2.5,0.5!"]; C5 [label="C5", pos="3,1.5!"]; C6 [label="C6", pos="2.2,2.5!"]; C7 [label="C7", pos="1,2!"]; C7a [label="C7a", pos="0.8,1!"]; H2 [label="H2", pos="-1.6,-0.4!"]; H4 [label="H4", pos="3,0.3!"]; H5 [label="H5", pos="3.8,1.7!"]; H6 [label="H6", pos="2.5,3.3!"]; H7 [label="H7", pos="0.5,2.5!"];

// Define edges for bonds N1 -- C2; C2 -- S3; S3 -- C3a; C3a -- N1; C3a -- C7a; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C7a -- N1 [style=invis];

// Add hydrogen bonds C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; } Caption: Numbering convention for the benzothiazole core.

The ¹H NMR spectrum of unsubstituted benzothiazole typically shows a complex aromatic region, with distinct signals for the protons on the benzene ring (H4, H5, H6, and H7) and a downfield signal for the proton on the thiazole ring (H2). The ¹³C NMR spectrum complements this with signals for all seven carbon atoms, with C2 appearing significantly downfield due to its position between two heteroatoms.

The Influence of Chlorine: An Inductive and Mesomeric Dance

The introduction of a chlorine atom onto the benzothiazole ring system profoundly alters the electronic distribution and, consequently, the NMR spectra. This perturbation is a result of two primary effects:

-

Inductive Effect (-I): Chlorine is a highly electronegative atom, and it withdraws electron density from the ring through the sigma bonds. This deshielding effect generally leads to a downfield shift (higher ppm) of the signals for nearby protons and carbons.

-

Mesomeric Effect (+M): Chlorine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect increases electron density at the ortho and para positions relative to the chlorine atom, leading to an upfield shift (lower ppm) for the corresponding nuclei.

The final observed chemical shift is a balance of these opposing effects. For chlorine, the inductive effect is generally stronger than the mesomeric effect, resulting in a net deshielding of the aromatic ring. However, the mesomeric effect can still be observed in the relative shifts of the ortho and para positions.

A Systematic Analysis of Monochlorinated Benzothiazoles

4-Chlorobenzothiazole Derivatives

In 4-chlorobenzothiazole-2-thiol, the chlorine atom is positioned ortho to C3a. This proximity leads to a significant downfield shift for H5, which is ortho to the chlorine. H7, being para to the chlorine, will also experience a noticeable downfield shift.

5-Chlorobenzothiazole Derivatives

When the chlorine atom is at the 5-position, it exerts its strongest inductive effect on the adjacent protons, H4 and H6.[1] This results in a downfield shift for these protons. The effect on H7 will be less pronounced.

6-Chlorobenzothiazole Derivatives

Chlorine at the 6-position influences H5 and H7, its ortho protons, causing them to shift downfield.[1][2] The ¹³C NMR spectrum of 6-chlorobenzothiazole provides direct evidence of the chlorine's influence on the carbon chemical shifts.[3]

7-Chlorobenzothiazole Derivatives

With chlorine at the 7-position, the most affected proton is H6, which is ortho to the substituent. H4, being in the para position, will also be deshielded.

Data Summary: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the available experimental ¹H and ¹³C NMR data for various chlorinated benzothiazoles and their derivatives. These values serve as a valuable reference for researchers in the field.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Chlorinated Benzothiazole Derivatives in DMSO-d₆

| Compound | H4 | H5 | H6 | H7 | Other Signals | Reference |

| 4-Chlorobenzo[d]thiazole-2-thiol | - | 7.67 (d) | 7.30 (t) | 7.48 (d) | 13.97 (s, 1H, SH) | [4] |

| 5-Chlorobenzo[d]thiazole-2-thiol | 7.35-7.37 (m) | - | 7.24-7.29 (m) | 7.18-7.21 (m) | 10.42 (s, 1H, SH, in CDCl₃) | [4] |

| 6-Chlorobenzo[d]thiazole-2-thiol | 7.29 (d) | 7.45 (dd) | - | 7.87 (d) | 13.88 (s, 1H, SH) | [4] |

| 2-Amino-6-chlorobenzothiazole | 7.55 (d) | 7.23 (dd) | - | 7.73 (d) | 7.50 (s, 2H, NH₂) | [5] |

| 7-Chlorobenzo[d]thiazol-2-amine | 7.35 (d) | 7.03 (t) | 7.39 (d) | - | 7.72 (s, 2H, NH₂) | [6] |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Chlorinated Benzothiazole Derivatives in DMSO-d₆

| Compound | C2 | C3a | C4 | C5 | C6 | C7 | C7a | Reference |

| 4-Chlorobenzo[d]thiazole-2-thiol | 191.6 | - | 121.0 | 125.6 | 127.7 | 116.3 | 139.2 | [4] |

| 5-Chlorobenzo[d]thiazole-2-thiol | 180.9 | 130.2 | 124.4 | 125.3 | 110.0 | 110.6 | 148.8 | [4] |

| 6-Chlorobenzo[d]thiazole-2-thiol | 190.6 | 131.5 | 114.0 | 127.8 | 129.1 | 121.9 | 140.7 | [4] |

| 6-Chlorobenzothiazole | 154.5 | 133.5 | 122.5 | 127.0 | 128.5 | 124.0 | 152.5 | [3] |

| 7-Chlorobenzo[d]thiazol-2-amine | 167.5 | 131.5 | 122.0 | 122.5 | 126.0 | 115.5 | 145.0 | [6] |

Note: The assignments for some carbons in the original sources may be ambiguous. The data is presented as reported.

Experimental Protocols: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of chlorinated benzothiazoles.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the chlorinated benzothiazole sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

-

Calibrate the reference frequency using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to encompass all expected proton signals (e.g., 0 to 15 ppm).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) is required.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

-

Two-Dimensional (2D) NMR Experiments:

-

For unambiguous assignments, especially for complex or novel structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

COSY: Identifies proton-proton coupling networks.

-

HSQC: Correlates protons with their directly attached carbons.

-

HMBC: Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the molecular framework.

-

-

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize=10];

subgraph "cluster_0" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; a [label="Weigh Sample"]; b [label="Dissolve in\nDeuterated Solvent"]; c [label="Filter into\nNMR Tube"]; a -> b -> c; }

subgraph "cluster_1" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; d [label="Lock & Shim"]; e [label="1D ¹H NMR"]; f [label="1D ¹³C NMR"]; g [label="2D NMR (COSY, HSQC, HMBC)"]; d -> e; d -> f; e -> g; }

subgraph "cluster_2" { label = "Data Analysis"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; h [label="Processing & Referencing"]; i [label="Spectral Interpretation"]; j [label="Structure Elucidation"]; h -> i -> j; }

c -> d; g -> h; } Caption: A streamlined workflow for NMR analysis.

The Role of Computational NMR in Structural Verification

In cases where experimental data is ambiguous or unavailable for a specific isomer, computational methods can provide valuable insights.[2][7][8] Density Functional Theory (DFT) calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts of chlorinated benzothiazoles.[2] By comparing the calculated spectra for different possible isomers with the experimental data, a higher degree of confidence in the structural assignment can be achieved.

dot graph "Computational_NMR_Logic" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize=10];

A [label="Propose Candidate\nStructures"]; B [label="Perform DFT\nCalculations"]; C [label="Predict NMR Spectra"]; D [label="Compare with\nExperimental Data"]; E [label="Confirm Structure"];

A -> B -> C -> D -> E; } Caption: Logic flow for computational NMR validation.

Conclusion: A Powerful Symbiosis of Experiment and Theory

The NMR spectroscopy of chlorinated benzothiazoles is a powerful tool for their structural characterization. A thorough understanding of the interplay between the inductive and mesomeric effects of the chlorine substituent is key to interpreting the resulting spectra. This guide has provided a foundational understanding of these principles, a compilation of available spectral data, a robust experimental protocol, and an introduction to the utility of computational methods. By integrating these approaches, researchers and drug development professionals can confidently and accurately elucidate the structures of novel chlorinated benzothiazole derivatives, paving the way for advancements in their respective fields.

References

-